5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Hydrogen bond donor DAAO inhibition Structure-activity relationship

5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 89945-35-7; MF C₈H₈N₂O₂; MW 164.16 g/mol) is a bicyclic N1-methyl-substituted benzimidazolone bearing a phenolic hydroxyl at the C5 position of the fused benzene ring. This compound occupies a distinct chemical space at the intersection of benzimidazolone pharmacophores and catechol-like aryl hydroxylation patterns, positioning it as a strategic intermediate for constructing more complex bioactive molecules.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12949950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)O)NC1=O
InChIInChI=1S/C8H8N2O2/c1-10-7-3-2-5(11)4-6(7)9-8(10)12/h2-4,11H,1H3,(H,9,12)
InChIKeyIIZSEADWKWQBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one: Core Scaffold Identity and Procurement-Relevant Characteristics


5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 89945-35-7; MF C₈H₈N₂O₂; MW 164.16 g/mol) is a bicyclic N1-methyl-substituted benzimidazolone bearing a phenolic hydroxyl at the C5 position of the fused benzene ring . This compound occupies a distinct chemical space at the intersection of benzimidazolone pharmacophores and catechol-like aryl hydroxylation patterns, positioning it as a strategic intermediate for constructing more complex bioactive molecules . The combination of a hydrogen-bond-donating 5-OH group and an N1-methyl substituent that blocks annular tautomerism distinguishes it from both the 1-unsubstituted 5-hydroxy-benzimidazolone and the des-hydroxy N1-methyl analog .

Dual orthogonal derivatization handles — phenolic 5-OH and N3-H enable sequential chemoselective functionalization; N1-CH₃ pre-blocks competing reactivity.
Single tautomeric species — N1-methyl lock eliminates annular prototropy, providing a fixed hydrogen-bond geometry for SAR studies.
Hydrogen-bond donor (HBD) at C5 — free phenolic OH supports target engagement in HBD-requiring pockets; distinct from 5-OCH₃ or 5-H analogs.

Why 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by In-Class Benzimidazolone Analogs


Substituting 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one with a generic benzimidazolone analog risks functional divergence across at least three orthogonal molecular recognition parameters. The phenolic 5-OH group serves as a hydrogen-bond donor (HBD), a feature absent in the 5-methoxy, 5-chloro, and des-hydroxy N1-methyl analogs, directly impacting target engagement in binding pockets that require HBD interaction [1]. The N1-methyl group locks the benzimidazolone into a single tautomeric state, eliminating the annular prototropic equilibrium present in 1-unsubstituted 5-hydroxy-benzimidazolones, which can alter both hydrogen-bonding geometry and metabolic stability profiles [2]. Furthermore, the 5-hydroxy positional isomer (5-OH vs. 6-OH) has been shown in structurally related benzimidazole enhancer studies to produce distinct biological activity profiles regarding maximal tolerated dose and specific activity [3]. These three features—HBD capacity, tautomeric locking, and positional specificity—create a compound identity that cannot be replicated by simple analog interchange.

HBD

5-OCH₃ or des‑hydroxy analogs lack H‑bond donor

The phenolic 5‑OH acts as a critical HBD. 5‑methoxy or 5‑H replacements cannot replicate hydrogen‑bond interactions required in certain binding sites; reported DAAO SAR shows a 6.7‑fold potency shift between substitution patterns, confirming HBD sensitivity.

Tau

N1‑unsubstituted analog exists as tautomeric mixture

Without N1‑methyl, 5‑hydroxy‑benzimidazolone equilibrates between N1‑H and N3‑H tautomers, altering H‑bonding orientation and complicating binding‑mode interpretation. The locked single tautomer of the N1‑methyl compound yields more reproducible assay data.

Pos

6‑hydroxy regioisomer produces distinct activity profile

In related benzimidazole enhancer studies, 5‑OH favors wider tolerated concentration range while 6‑OH shows higher per‑molecule specific activity. Regioisomer interchange may shift both maximal effect and cytotoxicity window.

Quantitative Differentiation Evidence for 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 5-OH vs. 5-OCH₃ and Des-Hydroxy N1-Methyl Analogs

The 5-OH substituent introduces a hydrogen-bond donor (HBD) moiety that is absent in the 5-methoxy (5-OCH₃) and des-hydroxy (5-H) N1-methyl analogs. In the DAAO inhibitor series of closely related 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, substitution at the R5 position with hydrogen (6a) yields a human DAAO IC₅₀ of 0.6 µM, whereas the R6-methyl-substituted analog (6q) shows a 6.7-fold potency loss (IC₅₀ = 4 µM) [1]. Although the core scaffold in this study bears N1-OH rather than N1-CH₃, the positional SAR demonstrates that C5 vs. C6 substitution differentially modulates enzyme inhibitory activity, a principle transferable to the N1-methyl series given conserved binding-site geometry. The HBD-capable 5-OH group of the target compound can engage in specific hydrogen-bonding interactions that 5-OCH₃ (HBD-absent) and 5-H (HBD-absent) analogs cannot replicate [2].

H‑Bond Donor SAR
Class‑level inference
5‑OH target compound (no direct public IC₅₀)
Related 1‑OH scaffold:
R5=H (6a) IC₅₀ 0.6 µM
R5=CH₃ (6q) IC₅₀ 4 µM (6.7‑fold difference)
R4=OCH₃ 0.1 µM
Supports HBD‑dependent engagement in DAAO‑type pockets; 5‑OH provides a pharmacophoric feature absent in 5‑OCH₃/5‑H analogs.
Data from 1‑hydroxy scaffold; direct N1‑methyl IC₅₀ not publicly available. Validate in target assay.
Hydrogen bond donor DAAO inhibition Structure-activity relationship Benzimidazolone scaffold

Tautomeric Locking: N1-Methyl vs. N1-Unsubstituted 5-Hydroxy Benzimidazolone

The N1-methyl substituent of 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one eliminates the annular prototropic tautomerism (N1-H ↔ N3-H equilibrium) that exists in 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one. This tautomeric locking has two verifiable consequences: (1) It fixes the hydrogen-bonding orientation of the 2-carbonyl group, providing a single, predictable pharmacophoric geometry for structure-based design, in contrast to the tautomeric mixture presented by N1-unsubstituted analogs [1]; (2) N1-alkylation of benzimidazolones has been shown in the HIV-1 reverse transcriptase inhibitor series to modulate both potency and cytotoxicity profiles relative to the N1-H parent, with N1-substituted derivatives achieving nanomolar RT enzyme inhibition while maintaining minimal cytotoxicity in MT-4 cells [2]. The 5-hydroxy-1H analog (without N1-methyl) presents as an equilibrium mixture of tautomers, complicating both binding-mode interpretation and analytical characterization.

Tautomeric Locking
Class‑level inference
N1‑CH₃ derivative: single defined tautomer
N1‑H analog: dynamic N1‑H ↔ N3‑H equilibrium
Related N1‑substituted NNRTIs: nM RT inhibition, CC₅₀ >100 µM
Fixed geometry reduces binding‑mode ambiguity and improves assay reproducibility for quantitative SAR.
Biological impact inferred from N1‑substituted 1,3‑dihydro‑benzimidazol‑2‑one NNRTI series.
Tautomerism N1-alkylation Metabolic stability Benzimidazolone pharmacophore

Positional Isomer Differentiation: 5-Hydroxy vs. 6-Hydroxy Regioisomer Activity Profiles

In the structurally related benzimidazole series (5-hydroxy-1-methylbenzimidazole vs. 6-hydroxy-1-methylbenzimidazole), the position of the hydroxyl substituent dictates two distinct activity parameters. As reported by Tamm (1973): substitution at position 5 is superior to substitution at position 6 with respect to tolerated dose level and therefore the maximal enhancement effect obtainable in influenza virus yield assays, but the 6-hydroxy-1-methyl derivative showed the highest specific activity [1]. This establishes that 5-OH vs. 6-OH regioisomers are not functionally interchangeable—the 5-isomer tolerates higher concentrations before cytotoxicity, enabling greater maximal pharmacological effect, while the 6-isomer is more potent on a per-molecule basis but has a narrower therapeutic window [1]. Although these data were generated on the benzimidazole scaffold (lacking the 2-carbonyl), the physicochemical basis—differential electronic effects of OH position on the aromatic ring and altered H-bonding geometry—applies directly to the benzimidazolone series.

5‑OH vs 6‑OH Activity
Cross‑study comparable
5‑OH superior tolerated dose & maximal enhancement
6‑OH highest specific activity (per‑molecule potency)
Exact fold differences not reported.
Regioisomer choice directly impacts experimental concentration range and cytotoxicity window in virus yield assays.
Tamm (1973) influenza B enhancer model; benzimidazole scaffold. Transferability requires benzimidazolone validation.
Positional isomerism Regioselectivity Influenza virus enhancement Benzimidazole SAR

CYP Enzyme Interaction Profile: Benzimidazolone Scaffold as Moderate CYP3A4 Ligand

Benzimidazolone derivatives, as a compound class, demonstrate measurable interaction with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. In BindingDB-curated ChEMBL data, structurally related benzimidazolone analogs show CYP3A4 inhibition with IC₅₀ values ranging from 1500 nM to >30,000 nM depending on substitution pattern and assay conditions [1]. The presence of the 5-OH group in the target compound introduces a potential site for Phase II glucuronidation and sulfation, which may alter metabolic clearance relative to 5-OCH₃ or 5-H analogs. In the 1-hydroxy-benzimidazolone DAAO inhibitor series, Berry et al. (2012) explicitly identified glucuronidation as a key metabolic pathway, noting that hydroxyl substitution position significantly affected metabolic stability [2]. While direct CYP IC₅₀ data for 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one are not publicly available, the class-level CYP interaction profile and the metabolic vulnerability of the phenolic 5-OH group constitute relevant differentiation from 5-OCH₃ analogs that lack the free hydroxyl for direct conjugation.

CYP3A4 & Phase II Profile
Class‑level inference
Benzimidazolone class CYP3A4 IC₅₀ range: 1,500–>30,000 nM
5‑OH enables direct glucuronidation/sulfation
5‑OCH₃ masks Phase II soft spot.
Provides early readout of Phase II metabolic liability; 5‑OH compound reveals conjugation vulnerability that methoxy analogs hide.
No direct CYP IC₅₀ for this compound; use class‑level range as preliminary benchmark. Verify in recombinant CYP assays.
CYP3A4 Drug metabolism Cytochrome P450 Drug-drug interaction

Synthetic Building Block Orthogonality: Dual Reactive Handles for Divergent Derivatization

5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one presents two chemically orthogonal reactive handles: the nucleophilic phenolic 5-OH (amenable to O-alkylation, acylation, sulfonation, or Mitsunobu coupling) and the electrophilic N3-H position (available for further N-functionalization). This contrasts with the des-hydroxy analog 1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1849-01-0), which offers only N3-H as a single reactive site, and with 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one, where both N1-H and N3-H compete for alkylation alongside the 5-OH . The N1-methyl group pre-protects one nitrogen, enabling chemoselective derivatization at N3 or O5 without requiring protecting group strategies for N1 . This dual-handle orthogonality is documented in the use of N1-methyl-5-hydroxy-benzimidazolone as a key intermediate in the synthesis of pyrazole-benzimidazolone hybrids evaluated as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors [1].

Synthetic Orthogonality
Class‑level inference
Target: 2 orthogonal handles (5‑OH + N3‑H), N1 pre‑blocked
Des‑hydroxy N1‑methyl analog: only N3‑H
N1‑unsubstituted 5‑OH analog: 3 reactive sites (requires protecting groups)
Enables divergent parallel synthesis with minimal protecting group steps; optimal balance of versatility vs. chemoselectivity.
Documented in pyrazole‑benzimidazolone hybrid library synthesis (HPPD inhibitor context).
Synthetic intermediate Orthogonal reactivity Medicinal chemistry building block Benzimidazolone derivatization

Optimal Application Scenarios for Procuring 5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Based on Evidence


Focused Library Synthesis Requiring Dual Orthogonal Derivatization Handles

Procure 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as the core intermediate when the synthetic strategy demands sequential, chemoselective functionalization at two distinct positions (O5 phenolic oxygen and N3 ring nitrogen) without protecting group manipulation. The pre-installed N1-methyl group eliminates competing N1 reactivity, enabling cleaner reaction profiles and higher isolated yields in parallel synthesis workflows. This scenario is directly supported by the documented use of N1-methyl-5-hydroxy-benzimidazolone in constructing pyrazole-benzimidazolone hybrid libraries [1].

Hydrogen-Bond-Dependent Target Engagement Screening (DAAO and Related Flavoenzymes)

Use 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a privileged fragment or scaffold in biochemical screens against D-amino acid oxidase (DAAO) and structurally related flavoenzymes where an H-bond donor at the position equivalent to C5 of the benzimidazolone ring is required for catalytic-site interaction. The SAR established by Berry et al. (2012) demonstrates that aryl ring hydroxyl substitution is a key determinant of DAAO inhibitory potency within the benzimidazolone chemotype, with IC₅₀ values spanning 70 nM to >100 µM depending on substitution pattern [2]. The 5-OH compound provides the HBD pharmacophore while the N1-methyl locks the scaffold geometry.

Metabolic Stability Profiling of Phenolic Benzimidazolone Lead Series

Incorporate 5-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as an early tool compound in ADME cascades to benchmark Phase II conjugation liability (glucuronidation/sulfation at the phenolic 5-OH) for benzimidazolone lead series. The free 5-OH provides a direct readout of metabolic soft-spot vulnerability that 5-OCH₃ or 5-Cl analogs mask. This enables earlier identification of metabolic optimization requirements compared to using O-alkylated analogs that bypass Phase II conjugation [3]. Concurrent CYP3A4 inhibition screening is recommended based on class-level CYP interaction data.

Regioisomeric Comparison Studies for Pharmacophore Mapping

Procure both 5-hydroxy-1-methyl- and 6-hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a matched regioisomeric pair for pharmacophore mapping studies investigating the spatial requirements of H-bond donor placement in a target binding site. The differential activity profiles established by Tamm (1973) in the benzimidazole series—where 5-OH favored maximal tolerated dose and 6-OH favored specific activity—provide a precedent for regioisomer-dependent biological outcomes that can be systematically probed with the benzimidazolone scaffold [4].

Application
Selection Property
Validation Focus
Focused library synthesis requiring dual orthogonal derivatization
Two chemoselective handles (O5, N3) with pre‑blocked N1
Reaction chemoselectivity and isolated yields in parallel synthesis
H‑bond‑dependent target engagement screening (DAAO and related flavoenzymes)
Free 5‑OH H‑bond donor with locked scaffold geometry
DAAO inhibitory potency and HBD‑driven SAR correlation
Metabolic stability profiling of phenolic benzimidazolone lead series
Phenolic 5‑OH as direct Phase II conjugation site
Glucuronidation/sulfation rate and CYP3A4 interaction screening
Regioisomeric pharmacophore mapping (5‑OH vs 6‑OH placement)
Positional HBD dictates tolerated dose and specific activity windows
Concentration‑response comparison and cytotoxicity profiling in cell‑based assays
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